
3-(3-Nitrophenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a suitable precursor, such as 3-nitroaniline, followed by subsequent reactions to introduce the oxopropanoic acid group. One common method involves the diazotization of 3-nitroaniline, followed by a coupling reaction with a suitable reagent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(3-aminophenyl)-2-oxopropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Nitrophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the oxopropanoic acid moiety can form hydrogen bonds with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrophenylboronic acid: Similar in structure but contains a boronic acid group instead of an oxopropanoic acid group.
2-(3-Nitrophenyl)acetic acid: Contains an acetic acid moiety instead of an oxopropanoic acid group.
Uniqueness
3-(3-Nitrophenyl)-2-oxopropanoic acid is unique due to the combination of its nitro group and oxopropanoic acid moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
38712-57-1 |
|---|---|
Molekularformel |
C9H7NO5 |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
3-(3-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-2-1-3-7(4-6)10(14)15/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
JTJJIPVJAFWSBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)
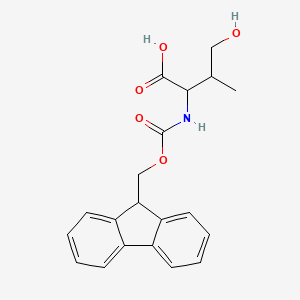
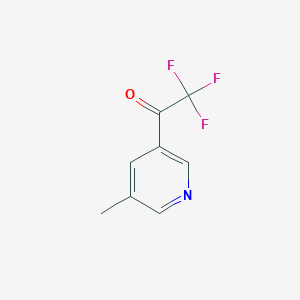
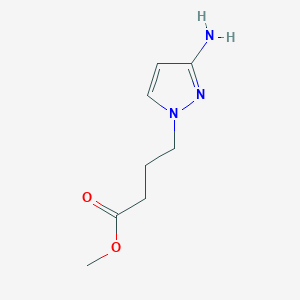

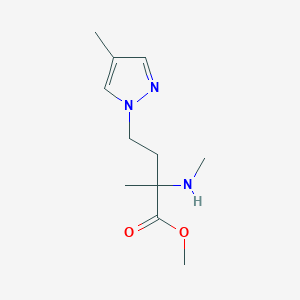
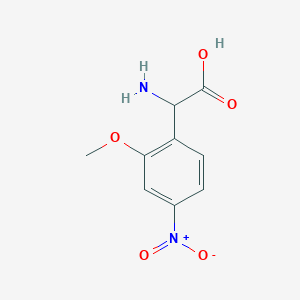
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)


